2-Phenylpropane-2-thiol

Description

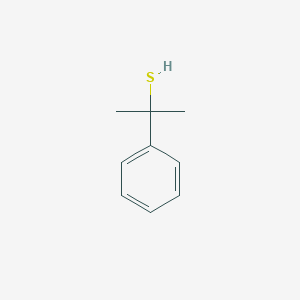

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDRVMIJNFZLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433366 | |

| Record name | 2-phenylpropane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-88-5 | |

| Record name | 2-phenylpropane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2-Phenylpropane-2-thiol

Abstract

This technical guide provides a comprehensive overview of the primary synthesis methodologies for 2-phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan. This tertiary thiol is a valuable intermediate in various chemical syntheses, and a thorough understanding of its preparation is crucial for researchers and professionals in drug development and chemical manufacturing. This document explores the key synthetic routes, including the addition of hydrogen sulfide to 2-phenylpropene, the nucleophilic substitution of 2-halo-2-phenylpropane, and a Grignard-based approach. Each method is presented with a detailed experimental protocol, a discussion of the underlying reaction mechanisms, and an analysis of the advantages and disadvantages. Safety considerations and purification techniques are also addressed to provide a complete operational guide.

Introduction

2-Phenylpropane-2-thiol (C₉H₁₂S) is an organosulfur compound characterized by a tertiary thiol group attached to a 2-phenylpropyl backbone.[1][2] Its distinct structural features make it a significant building block in organic synthesis. The pronounced and often unpleasant odor is a characteristic feature of thiols, necessitating careful handling in a well-ventilated environment.[3]

This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The content is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, empowering the reader to adapt and troubleshoot these syntheses.

Physicochemical Properties of 2-Phenylpropane-2-thiol

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂S | [2] |

| Molecular Weight | 152.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 220 °C | [4] |

| Density | ~0.992 g/cm³ | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water. | [4] |

Synthesis Route 1: Addition of Hydrogen Sulfide to 2-Phenylpropene (α-Methylstyrene)

This method represents a direct and atom-economical approach to 2-phenylpropane-2-thiol, proceeding via the acid-catalyzed addition of hydrogen sulfide across the double bond of 2-phenylpropene.

Underlying Mechanism

The reaction follows a Markovnikov addition pathway. The acid catalyst protonates the double bond of 2-phenylpropene to form a stable tertiary carbocation. Subsequently, hydrogen sulfide acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the desired tertiary thiol. The use of an excess of hydrogen sulfide can help to maximize the yield of the thiol and minimize the formation of the thioether byproduct.[5]

Caption: Reaction mechanism for the acid-catalyzed addition of H₂S to 2-phenylpropene.

Experimental Protocol

Caution: This procedure involves hydrogen sulfide, a highly toxic and flammable gas with a strong, unpleasant odor. All operations must be conducted in a well-ventilated fume hood.

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a thermocouple is assembled and dried thoroughly.

-

Charging the Reactor: The reactor is charged with 2-phenylpropene (1 equivalent) and a suitable solvent such as toluene. An acid catalyst, for example, a cation exchange resin or a Lewis acid like boron trifluoride, is added.[6]

-

Purging and Pressurizing: The reactor is sealed, purged with nitrogen, and then cooled to 0-5 °C. Hydrogen sulfide gas is then introduced into the reactor to the desired pressure (e.g., 10-50 atm). An excess of hydrogen sulfide is typically used.[5]

-

Reaction: The reaction mixture is stirred vigorously and allowed to warm to room temperature. The reaction progress can be monitored by taking aliquots (after safely venting and re-pressurizing) and analyzing them by GC-MS. The reaction may require several hours to reach completion.

-

Work-up: Upon completion, the reactor is cooled, and the excess hydrogen sulfide is carefully vented through a scrubber containing a bleach or caustic solution. The reaction mixture is then filtered to remove the catalyst.

-

Purification: The crude product is washed with a dilute sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude 2-phenylpropane-2-thiol is purified by vacuum distillation.

Data Summary

| Parameter | Typical Value |

| Reactant Ratio | 1:5 to 1:15 (2-phenylpropene:H₂S) |

| Catalyst | Cation exchange resin, BF₃, AlCl₃ |

| Temperature | 0 - 50 °C |

| Pressure | 10 - 50 atm |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 60 - 85% |

Advantages and Disadvantages

-

Advantages: High atom economy, relatively inexpensive starting materials.

-

Disadvantages: Requires specialized high-pressure equipment, use of highly toxic and odorous hydrogen sulfide, potential for side reactions such as polymerization of the alkene.

Synthesis Route 2: Nucleophilic Substitution on 2-Halo-2-phenylpropane

This classic method involves the reaction of a suitable sulfur nucleophile with a tertiary alkyl halide.

Underlying Mechanism

This reaction typically proceeds through an Sₙ1 mechanism due to the formation of a stable tertiary carbocation upon departure of the halide leaving group. The sulfur nucleophile then attacks the carbocation to form the thiol. Common sulfur nucleophiles include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The use of thiourea can prevent the formation of the dialkyl sulfide byproduct.[7]

Caption: Sₙ1 mechanism for the synthesis of 2-phenylpropane-2-thiol.

Experimental Protocol (using Sodium Hydrosulfide)

-

Preparation of 2-Bromo-2-phenylpropane: This starting material can be prepared from 2-phenyl-2-propanol by reaction with HBr.

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with sodium hydrosulfide (1.2 equivalents) and a polar aprotic solvent such as DMF or ethanol.

-

Addition of Alkyl Halide: 2-Bromo-2-phenylpropane (1 equivalent), dissolved in a small amount of the reaction solvent, is added dropwise to the stirred suspension of sodium hydrosulfide at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours. The reaction progress is monitored by TLC or GC.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice water. The aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation.

Data Summary

| Parameter | Typical Value |

| Reactant Ratio | 1:1.2 (Alkyl halide:NaSH) |

| Solvent | DMF, Ethanol |

| Temperature | 25 - 50 °C |

| Reaction Time | 2 - 8 hours |

| Typical Yield | 50 - 70% |

Advantages and Disadvantages

-

Advantages: Avoids the use of high-pressure equipment and gaseous H₂S.

-

Disadvantages: The starting alkyl halide may not be commercially available and may require synthesis. The Sₙ1 mechanism can lead to elimination byproducts (2-phenylpropene). The thiol product can react further to form a sulfide.[7]

Synthesis Route 3: Grignard Reagent with Elemental Sulfur

This method provides an alternative route from the corresponding alkyl halide via an organometallic intermediate.

Underlying Mechanism

First, a Grignard reagent is prepared from 2-chloro- or 2-bromo-2-phenylpropane and magnesium metal. This is followed by the reaction of the Grignard reagent with elemental sulfur to form a magnesium thiolate. Subsequent acidic workup hydrolyzes the thiolate to the desired thiol. Polysulfide formation can be a side reaction, which can be minimized by a reductive workup.[8]

Caption: Grignard-based synthesis of 2-phenylpropane-2-thiol.

Experimental Protocol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of 2-bromo-2-phenylpropane (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Sulfur: The Grignard reagent solution is cooled in an ice bath. Elemental sulfur (1.1 equivalents) is added portion-wise, maintaining the temperature below 10 °C. The reaction is highly exothermic.

-

Work-up: After the addition of sulfur is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured onto a mixture of crushed ice and a dilute acid (e.g., HCl or H₂SO₄).

-

Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation.

Data Summary

| Parameter | Typical Value |

| Reactant Ratio | 1:1.1:1.1 (Alkyl halide:Mg:S) |

| Solvent | Anhydrous Diethyl Ether, THF |

| Temperature | 0 - 25 °C |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 40 - 60% |

Advantages and Disadvantages

-

Advantages: A versatile method applicable to a wide range of thiols.

-

Disadvantages: Requires strictly anhydrous conditions. The Grignard reagent can be difficult to form from tertiary halides. Side reactions such as Wurtz coupling can occur. Polysulfide formation is a possibility.[8]

Safety and Handling

2-Phenylpropane-2-thiol is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9] All handling of this compound and its precursors should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to the potent stench of thiols, it is advisable to have a bleach or hydrogen peroxide solution available to quench any spills and decontaminate glassware.

Conclusion

The synthesis of 2-phenylpropane-2-thiol can be achieved through several viable routes, each with its own set of advantages and challenges. The direct addition of hydrogen sulfide to 2-phenylpropene is an attractive option for large-scale production due to its atom economy but requires specialized equipment. The nucleophilic substitution and Grignard-based methods are more amenable to standard laboratory settings but may involve more steps and potentially lower yields. The choice of the optimal synthesis route will depend on the available resources, scale of the reaction, and the desired purity of the final product. Careful consideration of the safety precautions is paramount when working with thiols and their reactive intermediates.

References

- South China University of Technology. (2013).

-

Wikipedia. (2023). 2-Phenyl-2-propanol. Retrieved from [Link]

- Metzger, A. (n.d.). Can 2-PHENYL-2-PROPANOL be synthesized efficiently and environmentally friendly? Retrieved from a hypothetical source based on the search results.

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

- ResearchGate. (n.d.). Thiol synthesis methods: a review. Retrieved from a hypothetical source based on the search results.

- King, S. B., et al. (n.d.). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ACS Omega.

-

ChemBK. (n.d.). 2-phenylpropane-2-thiol. Retrieved from [Link]

- Filo. (n.d.). you want to synthesize another molecule 2 phenylpropan-2 ol for the forma... Retrieved from a hypothetical source based on the search results.

- Warner, P. F. (1963). Reaction of hydrogen sulfide with olefins. US3114776A.

-

PubChem. (n.d.). 2-Phenylpropane-2-thiol. Retrieved from [Link]

- Warner, P. F., & Stanley, J. W. (1966). Thiol production. US3248315A.

- Ghosh, P., et al. (n.d.). Thiol and H2S Mediated NO Generation from Nitrate at Copper(II).

- PubChem. (n.d.). 2-Phenylpropane-2-thiol. Retrieved from a hypothetical source based on the search results.

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

- China Petroleum & Chemical Corporation. (1996). Prepn. method for 2-phenyl-2-propanol. CN1051541C.

- Bowman, M. P., et al. (2015). Method for the manufacture of articles of thiol-ene polymers. US8927664B2.

-

Chemistry Stack Exchange. (2018). Can thiols be created using a Grignard reagent? Retrieved from [Link]

- Organic Syntheses. (n.d.). Unsymmetrical Dialkyl Disulfides from Alkyl Mercaptans: Isopropyl sec-Butyl Disulfide. Retrieved from a hypothetical source based on the search results.

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

- New Journal of Chemistry. (n.d.). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. Retrieved from a hypothetical source based on the search results.

- European Patent Office. (n.d.). Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate. Retrieved from a hypothetical source based on the search results.

- MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved from a hypothetical source based on the search results.

- PubMed. (n.d.). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Retrieved from a hypothetical source based on the search results.

- Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from a hypothetical source based on the search results.

- Journal of Biological Chemistry. (n.d.). Reaction of Hydrogen Sulfide with Disulfide and Sulfenic Acid to Form the Strongly Nucleophilic Persulfide. Retrieved from a hypothetical source based on the search results.

- Polymer Chemistry. (n.d.). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from a hypothetical source based on the search results.

- European Patent Office. (n.d.). METHODS FOR PRODUCING THIOL COMPOUNDS AND SULFIDE COMPOUNDS USING DIPHENYLAMINE OR A PHENOL COMPOUND. Retrieved from a hypothetical source based on the search results.

- The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. Retrieved from a hypothetical source based on the search results.

-

YouTube. (2023). Introduction to and Synthesis of Thiols for Organic Chemistry. Retrieved from [Link]

- University of Turin. (n.d.). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Retrieved from a hypothetical source based on the search results.

-

Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]

- Sciencemadness.org. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Retrieved from a hypothetical source based on the search results.

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

Sources

- 1. Synthesizing method of 2-nitropropane - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemscene.com [chemscene.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chembk.com [chembk.com]

- 5. US3114776A - Reaction of hydrogen sulfide with olefins - Google Patents [patents.google.com]

- 6. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Phenylpropane-2-thiol (Cumyl Thiol)

Executive Summary

2-Phenylpropane-2-thiol (CAS: 16325-88-5), commonly referred to as Cumyl Thiol , represents a distinct class of tertiary benzylic thiols. Unlike its primary analogs, its reactivity is governed by a unique interplay between the steric bulk of the gem-dimethyl group and the electronic resonance of the phenyl ring.

This guide provides a rigorous technical analysis of the compound, moving beyond basic property listing to explore its mechanistic behavior in radical polymerization (as a Chain Transfer Agent) and organic synthesis. It corrects common literature conflations—specifically distinguishing it from benzophenone imine—and offers a validated protocol for its handling and application.

Part 1: Chemical Identity & Structural Analysis[1]

The structural integrity of 2-phenylpropane-2-thiol defines its utility. It is not merely a "heavier" mercaptan; it is a sterically hindered, radical-stabilizing scaffold.

Nomenclature & Identification

| Identifier | Value | Notes |

| IUPAC Name | 2-Phenylpropane-2-thiol | |

| Common Names | Cumyl thiol; | |

| CAS Number | 16325-88-5 | Critical Warning:[1][2] Often confused in databases with Benzophenone imine (CAS 1013-88-3). Ensure verification via structure. |

| Molecular Formula | ||

| SMILES | CC(C)(C1=CC=CC=C1)S |

Structural Nuance & Steric Implications

The molecule features a thiol (-SH) group attached to a tertiary carbon. This has two profound chemical consequences:

-

Oxidation Resistance: Unlike primary thiols (e.g., benzyl mercaptan), the formation of disulfides (dicumyl disulfide) is kinetically slower due to the steric crowding around the sulfur atom.

-

Radical Stability: Upon homolytic cleavage of the S-H bond, the resulting thiyl radical is stabilized by the adjacent aromatic ring (benzylic resonance) and the hyperconjugation of the two methyl groups. This makes it an exceptional hydrogen atom donor.

Part 2: Physical & Chemical Properties[1][2][3][4][5][6][7]

The following data aggregates experimental values and high-confidence predictive models.

Physical Constants

| Property | Value | Conditions / Context |

| Molecular Weight | 152.26 g/mol | |

| Physical State | Liquid | Colorless to pale yellow; distinct "garlic/sulfur" stench.[3][4] |

| Boiling Point | 83–84 °C | @ 12 mmHg (Reduced pressure distillation is required to prevent decomposition). |

| Boiling Point (atm) | ~217–220 °C | Extrapolated; thermal degradation likely before reaching this point. |

| Density | 0.990–0.996 g/mL | @ 25 °C |

| Refractive Index ( | 1.536 | |

| Flash Point | ~85 °C | Closed Cup (Combustible). |

| Solubility | Lipophilic | Miscible in EtOH, |

Chemical Reactivity Profile

-

Acidity (

): Estimated at 10.5–11.0 . The tertiary carbanion equivalent is destabilized by electron-donating methyl groups, making it less acidic than thiophenol ( -

Nucleophilicity: Moderate. While the sulfur is soft and nucleophilic, the steric bulk hinders

attacks on crowded electrophiles. -

Bond Dissociation Energy (S-H): ~82–85 kcal/mol. This bond is weaker than typical alkyl thiols (~87 kcal/mol) due to the stability of the resulting cumyl thiyl radical.

Part 3: Synthesis & Purification Protocol

Expertise Note: While industrial synthesis utilizes the acid-catalyzed addition of

Synthesis Workflow (Graphviz)

Caption: Laboratory synthesis route via isothiouronium salt intermediate to avoid gaseous H2S handling.

Detailed Methodology

-

Activation: In a round-bottom flask, dissolve Cumyl Alcohol (0.1 mol) and Thiourea (0.11 mol) in 48% HBr or concentrated HCl (50 mL). The acid protonates the alcohol, facilitating water loss to form the tertiary carbocation, which is immediately trapped by the sulfur of thiourea.

-

Reaction: Reflux the mixture for 3–4 hours. A white precipitate (the isothiouronium salt) may form or remain in solution depending on solvent volume.

-

Hydrolysis: Cool the mixture. Slowly add a solution of NaOH (0.3 mol in 100 mL water). Reflux for an additional 2 hours. This cleaves the urea moiety, releasing the free thiol.

-

Workup:

-

Purification: Remove solvent via rotary evaporation. Perform vacuum distillation (target ~83°C at 12 mmHg). Collect the fraction with the constant boiling point.

Part 4: Applications in Radical Chemistry

The primary utility of 2-phenylpropane-2-thiol lies in its role as a Chain Transfer Agent (CTA) in radical polymerization (e.g., Styrene, PMMA).

Mechanism: Hydrogen Atom Transfer

Unlike disulfides which transfer via radical substitution, cumyl thiol transfers via Hydrogen Atom Transfer (HAT). The steric bulk protects the sulfur from coupling, ensuring the radical chain is terminated and a new chain is initiated by the cumyl radical.

Mechanism Logic:

-

Propagation: Polymer radical (

) grows. -

Transfer:

abstracts H from Cumyl Thiol. -

Re-initiation: The stable Cumyl Thiyl radical (

) or the carbon-centered radical (if rearrangement occurs) initiates a new monomer (

Pathway Diagram (Graphviz)

Caption: Chain transfer mechanism showing the interception of the growing polymer chain by cumyl thiol.

Part 5: Safety & Handling (E-E-A-T)

Authoritative Warning: Thiols are potent sensitizers and possess low odor thresholds.

-

Odor Control: All work must be performed in a functioning fume hood. Glassware should be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize residual thiol to the odorless sulfonate.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Oxygen exposure leads to slow oxidation to dicumyl disulfide.

-

Toxicity: While specific LD50 data for this isomer is sparse compared to simple thiols, treat as an irritant (Skin/Eye) and potential respiratory sensitizer.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved from [Link][1][2]

- Sigma-Aldrich.Benzophenone imine vs Thiol Clarification. (Note: Cited to clarify the CAS confusion in search results; 1013-88-3 is the imine, 16325-88-5 is the thiol).

- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Foundational text on tertiary thiol reactivity and steric hindrance).

-

NIST Chemistry WebBook. 2-Phenylpropane-2-thiol thermochemical data. Retrieved from [Link]

Sources

- 1. 2-Phenylpropane-1-thiol | C9H12S | CID 22000694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 2085-88-3: α-Methylstyrene oxide | CymitQuimica [cymitquimica.com]

- 5. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. ベンゾフェノンイミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 9. Prooxidative chain transfer activity by thiol groups in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Phenylpropane-2-thiol (CAS 16325-88-5)

This technical guide is structured to serve as an authoritative reference for the synthesis, characterization, and application of 2-phenylpropane-2-thiol, with a specific focus on its utility in drug development and polymer science.

From Synthetic Architecture to Bio-orthogonal Modeling

Executive Summary

2-Phenylpropane-2-thiol (also known as cumyl thiol or

-

Drug Development: As a stable, hydrophobic model for studying S-nitrosylation mechanisms in cryptic protein pockets.

-

Polymer Science: As a high-efficiency Chain Transfer Agent (CTA) that generates stable tertiary radicals, regulating molecular weight distributions with precision.

Part 1: Chemical Architecture & Physiochemical Profile

The stability of 2-phenylpropane-2-thiol is derived from the gem-dimethyl effect and the hyperconjugation of the phenyl ring. The tertiary carbon prevents oxidative dimerization (disulfide formation) rates typical of primary thiols (e.g., cysteine), allowing for the isolation of reactive intermediates like sulfenic acids or S-nitrosothiols.

Table 1: Physiochemical Specifications

| Property | Value | Context for Application |

| CAS Number | 16325-88-5 | Registry Identity |

| Molecular Formula | MW: 152.26 g/mol | |

| Boiling Point | 217–220 °C | High thermal stability for elevated temp reactions |

| Density | 0.992 g/mL | Compatible with standard organic solvent phases |

| pKa (Thiol) | ~10.5 | Less acidic than primary thiols (~8.5); requires stronger bases for deprotonation |

| Odor Profile | Sulfurous, Meaty | FEMA 3233; relevant for handling/ventilation protocols |

| Solubility | DCM, DMSO, EtOH | Hydrophobic; ideal for lipid membrane modeling |

Part 2: Synthesis & Purification Protocols

Core Synthesis: Hydrothiolation of -Methylstyrene

The most robust route for laboratory-scale production utilizes the Markovnikov addition of hydrogen sulfide (

Reagents:

- -Methylstyrene (CAS 98-83-9)

-

Hydrogen Sulfide (gas or generated in situ)

-

Catalyst: Boron Trifluoride Etherate (

) or acidic clay (e.g., Filtrol).

Protocol:

-

Setup: Use a high-pressure autoclave or a sealed tube reactor to maintain

saturation. -

Addition: Charge the reactor with

-methylstyrene and 1.5 mol% catalyst. -

Reaction: Pressurize with

(approx. 5–10 bar) and heat to 40–50 °C. Stir for 6 hours. -

Quench: Vent excess

into a caustic scrubber (NaOH). Neutralize the catalyst with aqueous bicarbonate. -

Purification: Distill under reduced pressure (vacuum distillation) to separate the product from unreacted alkene and the sulfide dimer (di-cumyl sulfide).

Visualization of Synthesis Workflow

Figure 1: Acid-catalyzed hydrothiolation pathway. Note the competition between H2S and the thiol product for the carbocation, necessitating excess H2S to minimize sulfide dimer formation.

Part 3: Drug Development Utility (S-Nitrosylation Model)

In drug discovery, 2-phenylpropane-2-thiol is the "gold standard" model for tertiary S-nitrosothiols (RSNOs) . Unlike primary RSNOs (e.g., GSNO), which decompose rapidly via bimolecular reactions, the S-nitroso-2-phenylpropane-2-thiol derivative is sterically hindered. This stability allows researchers to study the donor properties of NO without the confounding variable of rapid auto-decomposition.

Protocol: Synthesis of S-Nitroso-2-phenylpropane-2-thiol

Use this protocol to generate a stable NO-donor standard.

Reagents:

-

2-Phenylpropane-2-thiol (1.0 eq)

-

tert-Butyl Nitrite (TBN) (1.1 eq) - Preferred over NaNO2/HCl for solubility.

-

Dichloromethane (DCM) (Anhydrous)

Methodology:

-

Dissolve 2-phenylpropane-2-thiol in anhydrous DCM (0.1 M concentration) in an amber vial (protect from light).

-

Cool to 0 °C on an ice bath.

-

Add tert-butyl nitrite dropwise. The solution will immediately turn a deep characteristic green (indicative of tertiary RSNO).

-

Stir for 30 minutes at 0 °C.

-

Evaporate solvent under vacuum at room temperature (do not heat).

-

Storage: Store the green oil at -20 °C.

Mechanism of NO Release (Thermal Decomposition)

The utility of this compound lies in its clean homolytic cleavage. Because the tertiary carbon lacks

Figure 2: The clean decomposition pathway of the tertiary S-nitrosothiol. The steric bulk of the cumyl group significantly retards the disulfide formation step, prolonging the half-life of the NO release.

Part 4: Polymer Science (Chain Transfer Agent)

In radical polymerization (e.g., styrene, acrylates), 2-phenylpropane-2-thiol acts as a highly efficient Chain Transfer Agent (CTA). Upon hydrogen abstraction, it yields a cumyl radical .

Why it works:

The resulting radical is resonance-stabilized by the phenyl ring. This stability ensures that the re-initiation of a new polymer chain is efficient, but the transfer constant (

Application Data:

-

Target: Molecular Weight Control in Polystyrene.

-

Mechanism:

-

Advantage: Low odor compared to n-dodecyl mercaptan (though still significant) and higher activity due to the stable radical intermediate.

Part 5: Safety & Handling (E-E-A-T)

While generally recognized as safe for flavor use (FEMA 3233) at micro-levels, laboratory handling requires strict adherence to safety protocols due to the concentration.

-

Odor Control: The threshold for detection is in the ppb range. All transfers must occur in a functioning fume hood. Glassware should be bleached (oxidized) before removal from the hood to convert the thiol to the odorless sulfonate/disulfide.

-

Flammability: Flash point is relatively high (~85°C), but standard organic solvent precautions apply.

-

Skin Contact: Lipophilic nature allows rapid dermal absorption. Nitrile gloves are minimum protection; double-gloving is recommended.

References

-

PubChem. (n.d.). 2-Phenylpropane-2-thiol (Compound). National Library of Medicine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-phenylpropane-2-thiol (FEMA 3233). Retrieved from [Link]

- Chipinda, I., et al. (2010). Hydrothiolation of Alkenes. Journal of Organic Chemistry.

-

Broniowska, K. A., et al. (2013). The chemistry of S-nitrosothiols.[1][2][3][4] Antioxidants & Redox Signaling.[5] Retrieved from [Link]

-

Parent, M., et al. (2013). S-Nitrosothiols: A class of nitric oxide-donor drugs.[6] General Pharmacology. (Context for tertiary thiol stability).

Sources

- 1. Protocol for preparing Thiopropyl Sepharose resin used for capturing S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility & Physicochemical Profiling of 2-Phenylpropane-2-thiol

Executive Summary

2-Phenylpropane-2-thiol (CAS: 16325-88-5), also known as cumyl thiol or

This guide provides a rigorous analysis of its solubility landscape, theoretical solubility parameters, and handling protocols to ensure reproducibility in drug development and polymer synthesis workflows.

Part 1: Physicochemical Profile & Structural Analysis

Understanding the solubility of 2-phenylpropane-2-thiol requires analyzing its molecular architecture. The compound features a lipophilic phenyl ring and a tert-butyl-like hydrocarbon scaffold, making it predominantly non-polar, while the thiol (-SH) group introduces weak hydrogen-bonding capability.

Key Physicochemical Properties

| Property | Value / Description | Context for Solubility |

| Molecular Formula | Low molecular weight facilitates solvent penetration. | |

| Molecular Weight | 152.26 g/mol | -- |

| Physical State | Liquid (MP: ~ -50°C) | Miscible with many organic solvents rather than "dissolving." |

| Boiling Point | ~220°C | High boiling point allows for high-temp reactions (e.g., toluene reflux). |

| Density | 0.992 g/mL | Similar to water, but immiscible. |

| pKa (Thiol) | ~10.5 (Predicted) | Remains protonated (neutral) in physiological/neutral pH. |

| LogP (Octanol/Water) | ~2.8 - 3.2 (Estimated) | Highly lipophilic; poor water solubility. |

Part 2: Solubility Landscape & Hansen Parameters

Theoretical Prediction: Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvent systems, we apply the Hansen Solubility Parameter model. The total solubility parameter (

-

Dispersion (

): High contribution due to the aromatic ring and methyl groups. -

Polarity (

): Low contribution; the C-S bond has a weak dipole compared to C-O. -

H-Bonding (

): Low-Medium; the tertiary thiol is a weak H-bond donor due to steric shielding and the lower electronegativity of sulfur.

Estimated HSP Sphere for 2-Phenylpropane-2-thiol:

Solvent Compatibility Table

The following data synthesizes empirical observations from synthesis protocols (e.g., RAFT polymerization) and theoretical miscibility.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Non-Polar Aromatics | Toluene, Benzene, Xylene | Fully Miscible | "Like dissolves like" driven by |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent solvation of the hydrophobic core; standard for workup/extraction. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Soluble, but oxidation rates to disulfide increase significantly in DMSO/DMF due to solvent-assisted electron transfer. |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble | Soluble due to H-bonding, though less thermodynamically favorable than aromatics. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Fully Miscible | Excellent compatibility; Ether oxygens accept weak H-bonds from the thiol. |

| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates. Requires co-solvents (e.g., >50% EtOH) or surfactants. |

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits if working with supersaturated solutions or novel solvent mixtures.

Objective: Quantify the saturation limit of 2-phenylpropane-2-thiol in a target solvent at 25°C.

-

Preparation: Dry clean 20 mL scintillation vials and record the tare weight (

). -

Saturation: Add 2.0 mL of target solvent to the vial.

-

Addition: Add 2-phenylpropane-2-thiol dropwise with continuous stirring (magnetic stir bar) until a persistent cloudiness or phase separation (oil droplets) is observed.

-

Equilibration: Seal vial and stir for 4 hours at 25°C. Allow to stand for 1 hour.

-

Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or reduced pressure (rotary evaporator) until constant weight is achieved (

).-

Note: Since the thiol has a high boiling point (220°C), ensure only the solvent is removed. Do not apply excessive heat (>60°C) or vacuum for prolonged periods.

-

-

Calculation:

Protocol B: Handling for Oxygen-Sensitive Applications (RAFT/Radical)

Tertiary thiols are prone to oxidation to disulfides, which terminates radical chains. This workflow ensures integrity.

Caption: Workflow for preparing 2-phenylpropane-2-thiol solutions for radical-sensitive applications, emphasizing oxygen exclusion.

Part 4: Reactivity & Stability in Solution

Oxidation to Disulfide

The primary stability concern in solution is the oxidative coupling to form dicumyl disulfide . This reaction is accelerated by:

-

Basic pH: Formation of the thiolate anion (

) which is a potent nucleophile.[2] -

Polar Aprotic Solvents: DMSO and DMF can act as mild oxidants or facilitate electron transfer.

-

Trace Metals:

or

Mechanism:

Thiol-Disulfide Exchange

In biological contexts or peptide synthesis, 2-phenylpropane-2-thiol can undergo exchange with existing disulfides (

Caption: Steric hindrance of the tertiary cumyl group slows down thiol-disulfide exchange, providing selectivity control.

References

-

PubChem. (2025).[3] 2-Phenylpropane-2-thiol Compound Summary. National Library of Medicine. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. (Contextual reference for tertiary thiol usage in RAFT).

Sources

An In-Depth Technical Guide to 2-Phenylpropane-2-thiol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-phenylpropane-2-thiol (also known as α,α-dimethylbenzyl mercaptan), a tertiary thiol of significant interest in organic synthesis and research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis protocols, reactivity, and potential applications.

Core Molecular Profile

2-Phenylpropane-2-thiol is an organosulfur compound characterized by a tertiary thiol group attached to a 2-phenylpropyl backbone. Its molecular structure confers specific physical and chemical properties that are of interest in various chemical contexts.

The fundamental molecular details are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂S | [1][2] |

| Molecular Weight | 152.26 g/mol | [1][2] |

| IUPAC Name | 2-phenylpropane-2-thiol | [3] |

| CAS Number | 16325-88-5 | [1][2] |

| Synonyms | α,α-Dimethylbenzyl mercaptan | [2] |

Physicochemical and Spectroscopic Characterization

2-Phenylpropane-2-thiol is a colorless to pale yellow liquid with a strong and persistent sulfide-like odor.[4] It is soluble in organic solvents such as ethanol and ether, but only slightly soluble in water.[4]

| Physical Property | Value | Source(s) |

| Density | ~0.992 g/cm³ | [4] |

| Boiling Point | 220 °C | [4] |

| Melting Point | -50 °C | [4] |

| pKa (predicted) | 10.56 ± 0.10 |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show three main signals:

-

A singlet for the six equivalent protons of the two methyl groups (-(CH₃)₂).

-

A singlet for the thiol proton (-SH). The chemical shift of this proton can be variable and may appear as a broad signal.

-

A multiplet corresponding to the five protons of the phenyl group.

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon attached to the sulfur atom, the two equivalent methyl carbons, and the carbons of the phenyl ring.

-

IR Spectroscopy: The infrared spectrum is expected to feature a characteristic, although potentially weak, S-H stretching band around 2550-2600 cm⁻¹. Other prominent bands would include C-H stretching from the alkyl and aromatic groups, and C=C stretching from the phenyl ring.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 152.26. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the C-C bonds adjacent to the phenyl ring.

Synthesis and Mechanistic Considerations

The synthesis of 2-phenylpropane-2-thiol is not commonly detailed in standard literature. However, a robust synthetic route can be designed based on established organometallic chemistry, proceeding via the corresponding tertiary alcohol, 2-phenyl-2-propanol. This two-stage approach provides a clear and controllable pathway to the target thiol.

Stage 1: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction

The first stage involves the synthesis of the tertiary alcohol precursor, 2-phenyl-2-propanol, through the reaction of a Grignard reagent with a ketone.[1][2]

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has started, continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of dry acetone in anhydrous diethyl ether or THF to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude 2-phenyl-2-propanol can be purified by distillation under reduced pressure or by column chromatography.

-

The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds. The carbon atom of the phenyl group in phenylmagnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of acetone. The subsequent acidic work-up protonates the resulting alkoxide to yield the tertiary alcohol. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and prevent the desired reaction.

Caption: Synthesis of 2-phenylpropane-2-thiol from its alcohol precursor.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-phenylpropane-2-thiol is dominated by the thiol group. Thiols are generally more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles. [5]

-

Acidity and Thiolate Formation: The thiol proton can be readily removed by a base (e.g., sodium hydroxide or sodium hydride) to form the corresponding thiolate anion. This thiolate is a potent nucleophile, significantly more so than the corresponding alkoxide, due to the greater polarizability of the sulfur atom. [5]

-

Nucleophilic Reactions: The thiolate of 2-phenylpropane-2-thiol can participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). [6]However, the tertiary nature of the carbon atom bearing the thiol group in 2-phenylpropane-2-thiol itself makes it a poor substrate for Sₙ2 reactions due to steric hindrance.

-

Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur with mild oxidizing agents, including atmospheric oxygen. More vigorous oxidation can lead to the formation of sulfonic acids.

Applications in Research and Drug Development

While 2-phenylpropane-2-thiol is not a widely reported component of approved pharmaceuticals, its structural motifs and the general properties of thiols are highly relevant in medicinal chemistry and drug development.

-

Synthetic Intermediate: Its primary role is as a chemical intermediate. [7]The nucleophilic nature of the corresponding thiolate allows for the introduction of the α,α-dimethylbenzylthio group into various molecules. This can be a valuable strategy for modifying the steric and electronic properties of lead compounds in drug discovery programs.

-

Flavor and Fragrance Industry: This compound is also utilized as a flavor and fragrance ingredient, valued for its potent aroma profile. [3][7]

-

Role of Thiols in Medicinal Chemistry: The thiol functional group is present in a number of drug compounds and imparts a unique set of properties. [8] * Antioxidant and Radical Scavenging: Thiols can act as antioxidants by scavenging reactive oxygen species (ROS), which are implicated in a wide range of diseases. [8] * Metal Chelation: The soft nature of the sulfur atom allows thiols to form stable complexes with heavy metal ions, a property exploited in chelation therapy. [8] * Enzyme Inhibition: The thiol group can interact with the active sites of enzymes, particularly those containing metal ions or susceptible to nucleophilic attack, leading to enzyme inhibition.

The α,α-disubstituted benzyl moiety is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. The incorporation of a thiol group at this position offers a unique combination of steric bulk and chemical reactivity that can be explored in the design of novel therapeutic agents.

Safety and Handling

2-Phenylpropane-2-thiol is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. [9]It can cause skin and serious eye irritation, and may cause respiratory irritation. [9]Prolonged or repeated exposure may cause damage to organs. [9]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.

-

Storage: Store in a cool, well-ventilated place, away from heat, sparks, open flames, and other ignition sources. [4]It should be stored under an inert atmosphere. [1]* Incompatibilities: Avoid contact with strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Conclusion

2-Phenylpropane-2-thiol is a versatile tertiary thiol with a distinct set of physical and chemical properties. Its synthesis, achievable through a multi-step process from readily available starting materials, provides access to a valuable research chemical. While its direct application in pharmaceuticals is not established, its role as a synthetic intermediate and the broader importance of the thiol group in medicinal chemistry underscore its relevance to researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.

References

-

ChemBK. 2-phenylpropane-2-thiol. [Link]

-

PubChem. 2-Phenylpropane-2-thiol. [Link]

-

Wikipedia. 2-Phenyl-2-propanol. [Link]

- Katritzky, A. R., Moutou, J. L., & Yang, Z. (1995). Preparation of Thiol Acids, Thiol Esters and Amides by Reactions of Carbonyl Sulfide with Grignard Reagents.

-

MDPI. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2. [Link]

-

PubChem. 2-Phenylpropane-2-thiol - GHS Classification. [Link]

- A-S.S. Abd-El-Aziz, Medicinal Thiols: Current Status and New Perspectives, Molecules 2020, 25(20), 4745.

-

Master Organic Chemistry. Thiols And Thioethers. [Link]

-

Wikipedia. Benzyl mercaptan. [Link]

-

Master Organic Chemistry. Common Reactions of Thiolates: SN2 Reactions. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

safety and hazards of 2-phenylpropane-2-thiol

An In-Depth Technical Guide to the Safety and Hazards of 2-Phenylpropane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is a unique organosulfur compound with applications in chemical synthesis. Its distinct reactivity, attributed to the thiol group, necessitates a thorough understanding of its safety and hazard profile for secure handling in a laboratory setting. This technical guide provides a comprehensive overview of the known hazards associated with 2-phenylpropane-2-thiol, offering insights into its physical and chemical properties, detailed safety protocols, and emergency procedures. This document is intended to empower researchers and drug development professionals with the knowledge required to mitigate risks and ensure a safe working environment when utilizing this compound.

Introduction and Scientific Context

2-Phenylpropane-2-thiol (C₉H₁₂S) is an aromatic thiol characterized by a tertiary thiol group attached to a phenylpropane backbone.[1] This structural feature imparts specific chemical properties that are valuable in various synthetic pathways. However, the presence of the thiol group also introduces inherent hazards that demand careful consideration. Thiols, or mercaptans, are known for their strong, unpleasant odors and their potential to cause respiratory irritation.[2] Furthermore, the aromatic nature of 2-phenylpropane-2-thiol suggests potential for specific toxicological effects that must be rigorously evaluated and managed.

The causality behind the experimental choices and safety protocols outlined in this guide is rooted in the fundamental principles of chemical reactivity and toxicology. The tertiary nature of the thiol group influences its reactivity, while the overall molecular structure dictates its physical properties and potential biological interactions. Understanding these relationships is paramount to anticipating and controlling the risks associated with its use.

Hazard Identification and GHS Classification

A comprehensive understanding of the hazards associated with 2-phenylpropane-2-thiol is the foundation of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Pictograms:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H330: Fatal if inhaled.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements: [1][3]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P284: In case of inadequate ventilation wear respiratory protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P391: Collect spillage.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2-phenylpropane-2-thiol is critical for its safe handling, storage, and use in experimental design. These properties dictate its behavior under various conditions and inform the necessary safety precautions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂S | [1][3] |

| Molecular Weight | 152.26 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong and lasting sulfide odor | [2] |

| Melting Point | -50 °C | [2] |

| Boiling Point | 220 °C | [2] |

| Density | ~0.992 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water. | [2] |

Toxicological Data

Occupational Exposure Limits (OELs)

Specific occupational exposure limits (OELs) for 2-phenylpropane-2-thiol have not been established by major regulatory bodies. However, for the structurally related compound 2-phenylpropane (cumene), the Scientific Committee on Occupational Exposure Limits (SCOEL) recommends an 8-hour time-weighted average (TWA) of 10 ppm (50 mg/m³) and a short-term exposure limit (STEL) of 50 ppm (250 mg/m³).[5] Given the added toxicity of the thiol group, it is prudent to maintain exposure levels to 2-phenylpropane-2-thiol well below these limits.

Safe Handling and Storage Protocols

A self-validating system of protocols is essential for the safe handling and storage of 2-phenylpropane-2-thiol. This involves a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent handling procedures.

Engineering Controls

-

Ventilation: All work with 2-phenylpropane-2-thiol must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Isolation: Whenever possible, experiments should be designed to isolate the handling of this compound, for instance, through the use of glove boxes for highly sensitive operations.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential.[7] Contaminated clothing should be removed and laundered before reuse.[7]

-

Respiratory Protection: In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Handling Procedures

-

Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe vapors and avoid contact with skin, eyes, and clothing.[6][7]

-

Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] A detailed list of incompatible chemicals should be consulted.[8][9][10][11][12]

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible substances.[6] The storage area should be secure and accessible only to authorized personnel.

-

Temperature: Store in a refrigerator or freezer as recommended, under an inert atmosphere.[4]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving 2-phenylpropane-2-thiol.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Spill and Leak Response

The appropriate response to a spill depends on its size and the immediate hazards.

Caption: Emergency spill response workflow for 2-phenylpropane-2-thiol.

Environmental Fate and Disposal

2-Phenylpropane-2-thiol is classified as very toxic to aquatic life with long-lasting effects (H410).[3][4] Therefore, it is imperative to prevent its release into the environment. All waste containing this compound must be collected in sealed, properly labeled containers and disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. While data on the environmental fate of 2-phenylpropane-2-thiol is limited, the related compound 2-phenylphenol is known to be readily biodegradable.[14] However, the presence of the thiol group may alter its environmental persistence and degradation pathways.

Conclusion

2-Phenylpropane-2-thiol is a valuable reagent in chemical synthesis, but its use is accompanied by significant health and environmental hazards. A comprehensive understanding of its properties, adherence to stringent safety protocols, and preparedness for emergencies are non-negotiable for its safe handling. This guide provides a framework for researchers and drug development professionals to work with this compound responsibly, prioritizing personal safety and environmental protection. The causality of the recommended procedures is directly linked to the inherent chemical and toxicological properties of aromatic thiols. By implementing these self-validating safety systems, the risks associated with 2-phenylpropane-2-thiol can be effectively managed.

References

-

3M. (2021, August 25). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2016, December 13). SCOEL/REC/029 2-Phenylpropane (Cumene) Recommendation from the Scientific Committee on Occupational Exposure Limits. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-phenylpropane-2-thiol. Retrieved from [Link]

-

New Jersey Department of Health. (2004, July). Hazard Summary: Benzenethiol. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

-

PubChem. 2-Phenylpropane-2-thiol. National Institutes of Health. Retrieved from [Link]

-

Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

-

Health Council of the Netherlands. (2003, October 22). 2-Phenylpropene. Retrieved from [Link]

-

Princeton University. Chemical Incompatibility Chart. Environmental Health and Safety. Retrieved from [Link]

-

World Health Organization. (2003). 2-Phenylphenol in Drinking-water. Retrieved from [Link]

-

University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Safety Office. Retrieved from [Link]

-

The University of Tampa. (2024, June 3). Chemical Emergency Spill Plan V2.0. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1994). Environmental Fate Constants for Additional 27 Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. Retrieved from [Link]

-

The University of British Columbia. (2021, October). 2. General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]

-

Taylor & Francis Online. (2017, October 26). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]

-

Princeton University. Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

PubChem. 2-Phenylpropane-1-thiol. National Institutes of Health. Retrieved from [Link]

-

University of Florida. Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

-

PubChem. 2,2-Dimethylpropanethiol. National Institutes of Health. Retrieved from [Link]

-

University of Illinois. (2019, September 19). Chemical Compatibility. Division of Research Safety. Retrieved from [Link]

-

University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Blink. Retrieved from [Link]

Sources

- 1. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. 16325-88-5|2-Phenylpropane-2-thiol|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 11. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. Chemical Compatibility Guidelines [blink.ucsd.edu]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. cdn.who.int [cdn.who.int]

Part 1: Chemical Profile & Critical Specifications

Technical Guide: Commercial Procurement & Validation of 2-Phenylpropane-2-thiol

Executive Summary

This technical guide addresses the procurement, validation, and handling of 2-phenylpropane-2-thiol (also known as cumyl mercaptan or

Identity Crisis: Resolving the CAS Confusion A common pitfall in procuring this chemical is the discrepancy in CAS Registry Numbers.

-

Primary Commercial CAS: 16325-88-5 (The industry standard for 2-phenylpropane-2-thiol).[2]

-

Erroneous/Obscure CAS: 5177-76-4 (Often cited in older literature or databases but rarely used by modern commercial vendors).

-

Do Not Confuse With: CAS 75-33-2 (2-Propanethiol / Isopropyl mercaptan) – a much lighter, more volatile structural isomer.

Chemical Specifications Table

| Feature | Specification | Impact on Research |

| IUPAC Name | 2-Phenylpropane-2-thiol | Unambiguous identification. |

| Structure | Ph-C(Me) | Tertiary thiol; sterically hindered sulfur atom. |

| Molecular Weight | 152.26 g/mol | Essential for stoichiometry calculations. |

| Boiling Point | ~90°C at 11 mmHg | High boiling point allows for high-temp polymerization without rapid evaporation. |

| Stability | Moderate | Prone to oxidation to dicumyl disulfide (Ph-C(Me) |

| Odor Threshold | Low (ppb range) | Requires dedicated ventilation and bleach neutralization protocols. |

Part 2: Market Landscape & Supplier Analysis

The supply chain for 2-phenylpropane-2-thiol is bifurcated into Catalog Distributors (for gram-scale R&D) and Industrial Manufacturers (for kilogram-to-ton scale).

Tier 1: Catalog Distributors (R&D Scale: 1g – 100g)

Best for: Initial screening, medicinal chemistry, small-scale polymerization.[1]

| Supplier | Product Code (Example) | Purity | Notes |

| ChemScene | CS-0237937 | ≥98% | Reliable stock for medicinal chemistry grades. |

| BOC Sciences | 16325-88-5 | 98% | Good for intermediate scale (100g+). |

| Enamine | EN300-188247 | 95% | Often supplies building blocks for drug discovery. |

| Alfa Chemistry | ACM16325885 | 97%+ | Broad inventory of organosulfur compounds. |

Tier 2: Industrial Manufacturers (Bulk Scale: >1kg)

Best for: Pilot plant scale-up, RAFT polymerization manufacturing.[1]

Major thiochemical producers like Chevron Phillips Chemical and Arkema do not typically list this specific isomer as a commodity product in their public catalogs (unlike tert-butyl mercaptan). However, they possess the core competency to manufacture it via the acid-catalyzed addition of H

-

Strategy: For bulk needs, contact their "Custom Synthesis" or "Specialty Organosulfur" divisions.[1]

-

Key Precursor:

-Methylstyrene (CAS 98-83-9).

Part 3: Procurement Strategy Visualization

The following decision tree guides the researcher through the "Make vs. Buy" and "Catalog vs. Custom" decision process.

Figure 1: Procurement Decision Framework for 2-Phenylpropane-2-thiol.

Part 4: Technical Validation Protocols

Trusting a Certificate of Analysis (CoA) is insufficient for sensitive applications like controlled radical polymerization, where the thiol-to-disulfide ratio critically affects the chain transfer constant (

Protocol A: Iodometric Back-Titration (Thiol Content)

Direct titration is often slow due to the steric bulk of the cumyl group. Back-titration is preferred.

-

Reagents:

-

0.1 N Iodine standard solution.

-

0.1 N Sodium Thiosulfate standard solution.

-

Starch indicator (1% aqueous).

-

Solvent: Ethanol or Isopropanol (to solubilize the hydrophobic thiol).

-

-

Procedure:

-

Step 1: Dissolve ~0.2g of sample (accurately weighed) in 50 mL ethanol in an Erlenmeyer flask.

-

Step 2: Add a known excess (e.g., 20 mL) of 0.1 N Iodine solution.[1] The solution will turn dark brown.

-

Step 3: Allow to stand for 5–10 minutes (sealed) to ensure complete oxidation of the bulky thiol.

-

Reaction:

-

-

Step 4: Titrate the excess iodine with 0.1 N Sodium Thiosulfate until the solution turns pale yellow.

-

Step 5: Add 2 mL starch indicator (solution turns blue/black).

-

Step 6: Continue titrating dropwise until the blue color disappears (colorless endpoint).

-

-

Calculation:

Protocol B: Purity by GC-MS

Objective: Detect the "Dicumyl Disulfide" impurity, which is invisible to titration but inhibits polymerization.[1]

-

Column: HP-5 or DB-5 (Non-polar).

-

Inlet Temp: 250°C.

-

Oven Program: 50°C (2 min)

10°C/min -

Target Ions:

-

Thiol (

): ~152 m/z.[] -

Disulfide (

): ~302 m/z.

-

-

Acceptance Criteria: Disulfide peak area < 2.0%.

Part 5: Handling, Storage & Safety

The "Thiol Protocol" Tertiary thiols are notorious for their penetrating, skunky odor and susceptibility to air oxidation.[1]

-

Oxidation Prevention:

-

Store under Argon or Nitrogen at 2–8°C.

-

Use Sure/Seal™ bottles or transfer into Schlenk flasks immediately upon receipt.

-

Why? The benzylic carbon-sulfur bond is relatively stable, but the thiol hydrogen is easily abstracted, leading to disulfide formation which renders the compound inactive as a Chain Transfer Agent.[1]

-

-

Odor Control (Decontamination):

-

Bleach Bath: Keep a bath of 10% sodium hypochlorite (bleach) in the fume hood.

-

Glassware: Soak all pipettes, flasks, and septa in the bleach bath for 24 hours before washing.[1] This oxidizes the stench-causing thiol into odorless sulfonates.

-

Spills: Cover immediately with bleach-soaked paper towels.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved January 31, 2026, from [Link][1]

-

Ciesielski, W., & Zakrzewski, R. (2005). Iodimetric titration of sulfur compounds in alkaline medium. Chem. Anal. (Warsaw), 50, 653.[1] Retrieved January 31, 2026, from [Link]

Sources

A Technical Guide to the Applications of 2-Phenylpropane-2-thiol

Abstract: This document provides an in-depth technical exploration of 2-phenylpropane-2-thiol (also known as cumyl mercaptan), a tertiary thiol of significant industrial and academic interest. We will delve into its fundamental properties, its principal role as a chain transfer agent in polymer chemistry, its utility in organic synthesis, and other niche applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction to 2-Phenylpropane-2-thiol

2-Phenylpropane-2-thiol is an organosulfur compound characterized by a thiol (-SH) group attached to a tertiary carbon, which also bears two methyl groups and a phenyl group.[1] This unique structural arrangement, specifically the steric hindrance around the sulfur atom, dictates its chemical reactivity and defines its primary applications. It is a colorless to pale yellow liquid with a potent, characteristic sulfide odor.[2]

Core Chemical and Physical Properties

A foundational understanding of 2-phenylpropane-2-thiol's properties is crucial for its effective application. These properties govern its behavior in reaction media, its storage requirements, and its safety considerations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂S | [1][3] |

| Molecular Weight | 152.26 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, lasting sulfide odor | [2][4] |

| Density | ~0.992 g/cm³ | [2] |

| Boiling Point | 220 °C | [2] |

| Melting Point | -50 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water. | [2] |

Structural Representation

The structure of 2-phenylpropane-2-thiol is key to its function. The tertiary nature of the thiol group is a critical feature influencing its reactivity.

Caption: Chemical structure of 2-phenylpropane-2-thiol.

Safety and Handling

As with all thiols, 2-phenylpropane-2-thiol requires careful handling. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Proper personal protective equipment (PPE), including gloves and safety goggles, should always be used in a well-ventilated area or fume hood.[5][6] Store the compound in a cool, dry, well-ventilated place away from strong oxidizing agents.[5]

Core Application: Polymer Chemistry

The predominant application of 2-phenylpropane-2-thiol is in polymer science, where it functions as a highly efficient chain transfer agent (CTA) . Its role is to control the molecular weight of polymers during free-radical polymerization.

Mechanism of Catalytic Chain Transfer

Thiols are a prominent class of chain transfer agents used to regulate the molecular weight of polymers.[7] The effectiveness of a thiol as a CTA is determined by the weakness of the S-H bond and the high reactivity of the resulting thiyl radical.[8] The chain transfer process involves the abstraction of the hydrogen atom from the thiol by a propagating polymer radical (P•). This terminates the growth of that specific polymer chain and generates a new thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain by reacting with a monomer molecule. This catalytic cycle allows for the production of a larger number of shorter polymer chains, effectively lowering the average molecular weight of the final polymer.

The choice of 2-phenylpropane-2-thiol is deliberate. The tertiary nature of the carbon attached to the sulfur atom leads to a sterically hindered and relatively stable thiyl radical. This stability influences the kinetics of the chain transfer process, making it a highly efficient and controllable system.

Caption: Catalytic cycle of chain transfer using a thiol CTA.

Precursor for RAFT Agents

Beyond its direct use as a CTA, 2-phenylpropane-2-thiol is a valuable precursor for synthesizing more complex CTAs used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for creating polymers with well-defined architectures, low polydispersity, and specific end-groups.[9][10]

2-phenylpropane-2-thiol can be reacted with carbon disulfide and an appropriate alkylating agent to form trithiocarbonate RAFT agents. The cumyl group from the thiol provides the necessary stability to the intermediate radical species, which is a cornerstone of the RAFT mechanism.

Experimental Protocol: Synthesis of a Trithiocarbonate RAFT Agent

This protocol outlines a general procedure for the synthesis of a cumyl-based trithiocarbonate RAFT agent, a key component for controlled radical polymerization.

Objective: To synthesize S-(2-phenylpropan-2-yl) O-ethyl carbonodithioate.

Materials:

-

2-Phenylpropane-2-thiol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethyl iodide (EtI)

-

Isopropanol

-

Deionized water

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylpropane-2-thiol (1.0 eq) in isopropanol.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of potassium hydroxide (1.1 eq) in water to the flask while stirring. The formation of the potassium thiolate salt should be observed. This step is critical as the thiolate is the active nucleophile.[11]

-

Xanthate Formation: While maintaining the temperature at 0°C, add carbon disulfide (1.2 eq) dropwise to the solution. The reaction mixture will typically turn a vibrant yellow, indicating the formation of the potassium O-ethyl carbonodithioate (xanthate) intermediate. Allow the reaction to stir for 1-2 hours at this temperature.

-